molecular formula C5H4INO3S B13457358 4-Iodo-3-methoxy-1,2-thiazole-5-carboxylic acid

4-Iodo-3-methoxy-1,2-thiazole-5-carboxylic acid

Cat. No.: B13457358
M. Wt: 285.06 g/mol
InChI Key: OUMBMJGTEJUHKA-UHFFFAOYSA-N
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Description

4-Iodo-3-methoxy-1,2-thiazole-5-carboxylic acid is a heterocyclic compound containing iodine, methoxy, and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-methoxy-1,2-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxy-1,2-thiazole-5-carboxylic acid with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-methoxy-1,2-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include alcohols or aldehydes.

Scientific Research Applications

4-Iodo-3-methoxy-1,2-thiazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or fungal infections.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Iodo-3-methoxy-1,2-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or binding to specific receptors, thereby disrupting biological pathways. The iodine and methoxy groups play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-3-methyl-1,2-thiazole-5-carboxylic acid
  • 4-Iodo-3-ethoxy-1,2-thiazole-5-carboxylic acid
  • 4-Iodo-3-hydroxy-1,2-thiazole-5-carboxylic acid

Uniqueness

4-Iodo-3-methoxy-1,2-thiazole-5-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C5H4INO3S

Molecular Weight

285.06 g/mol

IUPAC Name

4-iodo-3-methoxy-1,2-thiazole-5-carboxylic acid

InChI

InChI=1S/C5H4INO3S/c1-10-4-2(6)3(5(8)9)11-7-4/h1H3,(H,8,9)

InChI Key

OUMBMJGTEJUHKA-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=C1I)C(=O)O

Origin of Product

United States

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